
HEMATOXYLIN
Overview
Description
HEMATOXYLIN is a naturally occurring compound extracted from the heartwood of the logwood tree (Haematoxylum campechianum). It is widely used as a histological stain, particularly in the this compound and Eosin (H&E) staining technique, which is a cornerstone in pathology for examining tissue samples . This compound itself is colorless and crystalline, but upon oxidation, it forms hematein, which is the active staining agent .
Preparation Methods
Natural Extraction Techniques
Logwood Processing and Initial Extraction
Hematoxylin is extracted from logwood chips through two primary industrial methods: the French process and the American process .
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French Process : Logwood chips are boiled in water for 12–24 hours, yielding a crude this compound extract. The solution is then evaporated to concentrate the dye, resulting in a crystalline product .
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American Process : Steam and pressure (120–150°C) are applied to logwood chips, accelerating extraction to 4–6 hours. This method enhances yield and reduces degradation of heat-sensitive compounds .
Both methods produce this compound with variable purity (70–90%), depending on the logwood’s origin and processing conditions .
Solvent-Based Refinement
Post-extraction, this compound is purified using solvents:
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Aqueous purification : Dissolves impurities like tannins and lignins .
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Ethanolic purification : Yields higher-purity this compound (≥95%) by precipitating non-polar contaminants .
Synthetic Oxidation to Hematein
This compound’s staining efficacy depends on its oxidation to hematein , the active dye. Oxidation methods include:
Chemical Oxidants
Oxidant | Concentration | Reaction Time | Hematein Yield |
---|---|---|---|
Sodium iodate | 0.2 g/L | 10–15 min | 85–90% |
Mercuric oxide | 2.5 g/L | 5–10 min | 90–95% |
Hydrogen peroxide | 3% v/v | 30–60 min | 75–80% |
Data synthesized from protocols in Harris’ and Mayer’s formulations .
Sodium iodate is preferred for its rapid action and minimal residue, while mercuric oxide offers higher yields but poses toxicity risks .
Formulation of this compound Staining Solutions
Alum-Based Mordanting
Aluminum potassium sulfate (alum) is the most common mordant, forming complexes with hematein to bind nuclear chromatin.
Table 1: Common this compound Formulations
Key Steps :
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Dissolve this compound in ethanol (e.g., 60 mL ethanol for 4 g this compound) .
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Combine with boiling alum solution to activate mordant binding .
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Add oxidant and acidify (e.g., acetic acid) to stabilize the dye .
Purification and Stabilization
Filtration and Aging
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Pre-staining filtration : Removes precipitates that cause uneven staining .
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Aging : Solutions like Ehrlich’s this compound require 6–8 weeks of oxidation in sunlight to mature .
pH Adjustment
Optimal staining occurs at pH 2.5–3.0, achieved using acetic acid or Scott’s Tap Water Substitute (sodium bicarbonate and magnesium sulfate) .
Parameter | Requirement | Impact of Deviation |
---|---|---|
Temperature | 18–26°C | ↓Stability at >30°C |
Light exposure | Protected from light | Oxidation → brown discoloration |
Shelf life | 6–12 months | Precipitates form over time |
Performance Testing
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Staining time : Adjust if nuclei require >5 minutes for adequate contrast .
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Colorimetric checks : Plum-red indicates freshness; blue/brown signals degradation .
Modern Innovations and Alternatives
Ethanol-Free Formulations
To reduce flammability, some protocols replace ethanol with polyethylene glycol, maintaining staining efficacy while improving safety .
Challenges and Troubleshooting
Common Issues
Chemical Reactions Analysis
Types of Reactions: HEMATOXYLIN undergoes several types of chemical reactions, primarily oxidation. The oxidation of this compound to hematein is crucial for its use as a stain. This can be achieved using atmospheric oxygen, sodium iodate, or other oxidizing agents .
Common Reagents and Conditions:
Oxidation: Sodium iodate, atmospheric oxygen, mercury oxide.
Complex Formation: Hematein forms complexes with metal ions such as aluminum (Al^3+), iron (Fe^3+), and chromium (Cr^3+).
Major Products:
Scientific Research Applications
Histological Staining
Hematoxylin and Eosin Staining (H&E)
this compound is predominantly used in conjunction with eosin to perform H&E staining, which is considered the gold standard in histopathology. This method allows for the visualization of cellular morphology and is essential for diagnosing various diseases, including cancers. The this compound component stains nuclei blue or purple, while eosin stains cytoplasmic components pink. This dual staining technique facilitates the differentiation of tissue types and cellular details, aiding pathologists in their evaluations .
Mechanism of Action
The staining process involves the formation of a complex between this compound and metal mordants, such as aluminum or iron, which enhances the dye's binding to nucleic acids within cell nuclei. The aluminum form (alum this compound) is most commonly used due to its stability and effectiveness .
Molecular Diagnostics
Impact on DNA Analysis
Recent studies have demonstrated that H&E staining does not compromise DNA quality for molecular analysis. In fact, it can enhance the clarity of tissue samples for short tandem repeat (STR) genotyping, crucial for diagnosing conditions like hydatidiform moles. Research indicates that H&E-stained sections provide clearer results by reducing maternal contamination in DNA samples . This finding underscores this compound's role not only in visual diagnostics but also in molecular biology applications.
Oxidative Stress Research
Near-Infrared Emission Studies
Innovative research has revealed that this compound can be utilized to study oxidative stress through its near-infrared II (NIR-II) fluorescence properties. The emission intensity of this compound correlates with oxidative stress levels in tissues, making it a potential biomarker for conditions such as cancer and neurodegenerative diseases like Alzheimer’s . This application highlights this compound's versatility beyond traditional staining methods.
Specialized Staining Techniques
Mucin Staining
this compound has been adapted for specific applications such as mucin staining within gastrointestinal tissues. Variations in this compound formulations allow for selective staining of different mucins, which are critical for understanding various pathologies related to gastrointestinal health .
Phosphotungstic Acid this compound
This variant combines phosphotungstic acid with this compound to enhance staining specificity and contrast in certain tissue types. It is particularly useful when studying connective tissues and muscle fibers .
Applications Beyond Histology
Biosensors and Material Science
Emerging applications of this compound include its use as a biosensor material due to its ability to interact with biological molecules. This application is still under exploration but shows promise for developing new diagnostic tools . Additionally, this compound's properties are being investigated for potential uses in wood treatment processes due to its chemical characteristics .
Mechanism of Action
The staining action of hematoxylin is based on its ability to bind to nucleic acids in the cell nucleus. This compound is oxidized to hematein, which then forms complexes with metal ions like aluminum. These complexes bind to the negatively charged phosphate groups of nucleic acids, resulting in a blue-purple coloration of the cell nuclei . This electrostatic attraction between the dye and tissue components is the basis of its staining mechanism .
Comparison with Similar Compounds
HEMATOXYLIN is often compared with other histological stains:
Methylene Blue: Another nuclear stain, but it does not provide the same level of detail as this compound.
This compound’s unique ability to provide detailed nuclear staining makes it indispensable in histology and pathology.
Q & A
Basic Research Questions
Q. What are the critical factors influencing hematoxylin’s staining specificity in histological applications, and how can researchers validate its selectivity?
this compound’s specificity depends on oxidation state (hematein formation), mordant type (e.g., aluminum or iron salts), pH, and tissue fixation methods . To validate selectivity, researchers should:
- Compare staining outcomes with and without mordants.
- Use control tissues with known nuclear/cytoplasmic ratios.
- Perform counterstaining (e.g., eosin) to confirm differential binding .
- Quantify staining intensity via spectrophotometry or digital image analysis .
Q. How can researchers standardize this compound preparation to ensure batch-to-batch reproducibility?
Standardization requires:
- Precise oxidation protocols (e.g., using sodium iodate for controlled hematein conversion).
- pH monitoring (optimal range: 2.5–3.5 for aluminum mordants).
- Documentation of aluminum sulfate concentration (e.g., Mayer’s formulation: 1% this compound, 20% aluminum sulfate, 0.2% sodium iodate) .
- Stability testing under varying storage conditions (light, temperature) .
Q. What are the limitations of this compound in non-histological applications, such as in plant or microbial studies?
this compound may bind non-specifically to lignin (plant tissues) or extracellular polysaccharides (biofilms). Mitigation strategies include:
- Pre-treatment with chelating agents (e.g., EDTA) to reduce metal-mediated binding.
- Combining with enzymatic digestion (e.g., cellulase for plant cell walls).
- Validating results via alternative stains (e.g., toluidine blue) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound-based quantification studies, such as variability in nuclear staining intensity?
Contradictions often arise from inconsistent oxidation, mordant concentration, or tissue processing. Methodological solutions:
- Use internal reference standards (e.g., control slides with fixed cell lines).
- Apply machine learning algorithms to normalize staining intensity across batches .
- Perform meta-analyses of published protocols to identify critical variables (e.g., pH tolerance ranges) .
- Report detailed metadata, including fixation time and mordant lot numbers, to enable cross-study comparisons .
Q. What experimental designs are optimal for investigating this compound’s interactions with novel biomaterials or synthetic polymers?
Advanced approaches include:
- Surface plasmon resonance (SPR) to measure binding kinetics with polymer-coated chips.
- Atomic force microscopy (AFM) to map this compound adhesion forces on biomaterial surfaces.
- Molecular docking simulations to predict binding sites on synthetic substrates .
- Comparative studies with alternative dyes (e.g., Coomassie blue) to assess specificity .
Q. How can this compound be integrated into multimodal imaging workflows to enhance data resolution?
Strategies for integration:
- Combine with fluorescence in situ hybridization (FISH) using this compound as a counterstain for anatomical context.
- Use multispectral imaging to separate this compound’s signal from autofluorescence in aged tissues.
- Correlate staining patterns with mass spectrometry imaging (e.g., MALDI-TOF) for molecular profiling .
Q. What methodologies are recommended for assessing this compound’s environmental impact in laboratory waste streams?
Eco-toxicological assessments should include:
- Acute toxicity assays with Daphnia magna or zebrafish embryos to determine LC50 values.
- Biodegradation studies under aerobic/anaerobic conditions.
- Chemical neutralization protocols (e.g., precipitation with ferric chloride) .
- Compliance with EPA guidelines for hazardous waste disposal (40 CFR Part 261) .
Q. Methodological Best Practices
- Literature Reviews : Use databases like PubMed, SciFinder, and OJOSE to identify primary sources, avoiding encyclopedic or non-peer-reviewed content .
- Data Presentation : Include tables comparing staining protocols (e.g., mordant concentrations, pH levels) and figures showing spectral absorption profiles .
- Ethical Reporting : Disclose conflicts of interest and funding sources, adhering to journal guidelines (e.g., Medicinal Chemistry Research standards) .
Properties
Key on ui mechanism of action |
BRAZILIN, TOGETHER WITH HEMATOXYLIN, A CONSTITUENT OF HAEMATOXYLON CAMPECHIANUM WOOD, EXHIBITED ANTIINFLAMMATORY ACTIVITIES IN CARRAGEENIN-INDUCED RAT PAW EDEMA TEST & FERTILE EGG TEST. |
---|---|
CAS No. |
517-28-2 |
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(6aR,11bS)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol |
InChI |
InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m1/s1 |
InChI Key |
WZUVPPKBWHMQCE-CJNGLKHVSA-N |
SMILES |
C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O |
Isomeric SMILES |
C1C2=CC(=C(C=C2[C@@H]3[C@]1(COC4=C3C=CC(=C4O)O)O)O)O |
Canonical SMILES |
C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O |
melting_point |
212 to 248 °F (NTP, 1992) |
Key on ui other cas no. |
517-28-2 |
physical_description |
Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992) Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline] |
Pictograms |
Irritant |
shelf_life |
TURNS RED ON EXPOSURE TO LIGHT; ITS SOLN DARKEN ON STANDING /TRIHYDRATE/ |
solubility |
Slightly soluble in cold; soluble in hot (NTP, 1992) |
Synonyms |
Haematoxylon Hematoxiline Hematoxylin Hemotoxylin Hydroxybrasilin Hydroxybrazilin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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